Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride, also known as dichlorobis(norbornadiene)dirhodium or [Rh(nbd)Cl]2, is a well-known and widely studied homogeneous catalyst. This compound finds application in various catalytic reactions, including:
Beyond hydrogenation and hydroboration, [Rh(nbd)Cl]2 can also participate in metathesis reactions. These reactions involve the exchange of a group or atom between two molecules. Specifically, [Rh(nbd)Cl]2 can act as a catalyst for:
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride continues to be an important research subject due to its versatility and potential for further development. Studies are ongoing to explore its applications in:
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride, commonly referred to as the rhodium(I) chloride dimer of bicyclo[2.2.1]hepta-2,5-diene, is an organometallic compound characterized by its unique bicyclic structure and coordination with rhodium. The compound has a molecular formula of and a CAS number of 12257-42-0. It typically appears as a yellow to orange powder and has a melting point between 239°C and 241°C (decomposition) .
The rhodium(I) chloride dimer of bicyclo[2.2.1]hepta-2,5-diene is known for its catalytic properties in various organic reactions, particularly in cyclopropanation and olefin metathesis. It can undergo reactions with alkenes to form cyclopropanes through carbene intermediates, showcasing its utility in synthetic organic chemistry . Additionally, it can participate in oxidative addition reactions with halogens and other electrophiles, further expanding its reactivity profile.
The synthesis of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride typically involves the reaction of rhodium chloride with bicyclo[2.2.1]hepta-2,5-diene under controlled conditions. Common methods include:
These methods allow for the formation of the desired dimeric structure while maintaining the integrity of the bicyclic framework .
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride finds applications primarily as a catalyst in organic synthesis:
Additionally, its potential biological activity may open avenues for further research in pharmaceuticals .
Interaction studies involving bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride focus on its reactivity with various substrates in organic synthesis. These studies highlight how the compound interacts with alkenes and other electrophiles, often leading to the formation of complex products through various mechanistic pathways . Understanding these interactions is crucial for optimizing its use as a catalyst.
Several compounds share structural or functional similarities with bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride:
Compound Name | Structure Type | Notable Features |
---|---|---|
Norbornadiene;rhodium(I) chloride | Dimeric | Similar dimeric structure but lacks the unique bicyclic framework |
Bicyclo[3.3.0]octa-1,3-diene;rhodium(I) chloride | Dimeric | Exhibits different reactivity due to structural differences |
Bicyclo[4.4.0]decane;rhodium(I) complex | Monomeric | Shows different catalytic properties compared to bicyclo[2.2.1]hepta-2,5-diene |
The uniqueness of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride lies in its specific structural arrangement which influences its reactivity and application as a catalyst in organic synthesis .
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride, commonly known as norbornadiene rhodium(I) chloride dimer, adopts a characteristic dimeric structure with the molecular formula C₁₄H₁₆Cl₂Rh₂ and molecular weight of 460.99 g/mol [1] [2]. The complex crystallizes as mustard yellow to orange crystals with a melting point of 239-241°C [3] [7]. The fundamental structural architecture consists of two rhodium(I) centers bridged by two chloride ligands, forming a planar Rh₂Cl₂ core [35].
The bridging chloride ligands play a crucial role in maintaining the dimeric structure through asymmetric coordination to both rhodium centers [20]. X-ray crystallographic studies reveal that the bridging chloride ligands form distinct Rh-Cl bond distances, with the primary Rh-Cl bond typically measuring approximately 2.46 Å, while the secondary bridging interaction extends to approximately 2.58 Å [20]. This asymmetric bridging arrangement contributes to the overall stability of the dimeric complex while allowing for potential structural flexibility.
The Rh₂Cl₂ core maintains approximate planarity, distinguishing this complex from other rhodium diene dimers that exhibit significant dihedral angles [35]. Each rhodium center in the dimer adopts a square planar coordination geometry, consistent with the d⁸ electronic configuration of rhodium(I) [29]. The dimeric structure is further stabilized by the chelating norbornadiene ligands, which occupy two coordination sites on each rhodium center through η⁴ coordination [2] [6].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Weight | 460.99 g/mol | [1] [2] |
Melting Point | 239-241°C | [3] [7] |
Crystal Color | Yellow to Orange | [3] [7] |
Rh-Cl (primary) | ~2.46 Å | [20] |
Rh-Cl (bridging) | ~2.58 Å | [20] |
The rhodium-ligand interactions in bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride are characterized by multiple coordination modes involving both the norbornadiene ligands and the bridging chloride atoms [4] [10]. Each rhodium center forms strong coordinative bonds with the norbornadiene ligand through η⁴ coordination, where both double bonds of the bicyclic diene simultaneously interact with the metal center [16] [22].
The norbornadiene ligand coordinates to rhodium through its two double bonds in a typical η² fashion for each individual double bond, resulting in an overall η⁴ coordination mode [22]. One double bond is positioned trans to the bridging chloride while the other occupies an adjacent coordination site [22]. The carbon-carbon double bonds of the coordinated norbornadiene exhibit elongation compared to the free ligand, with typical C=C bond lengths extending from 1.34 Å in free norbornadiene to approximately 1.41-1.44 Å upon coordination [23].
The rhodium-carbon bond distances in the norbornadiene complex typically range from 2.02 to 2.15 Å, indicating strong metal-ligand interactions [10] [23]. These bond lengths are consistent with effective π-backbonding from the rhodium d-orbitals to the π* orbitals of the norbornadiene ligand [10]. The coordination geometry around each rhodium center is best described as distorted square planar, with the norbornadiene ligand occupying two coordination sites and the chloride ligands completing the coordination sphere [29].
The rhodium-phosphine interactions, when phosphine ligands are present in related complexes, typically exhibit Rh-P bond distances of approximately 2.22-2.27 Å [10] [20]. The strong trans influence of phosphine ligands can affect the relative binding strength of other ligands in the coordination sphere [10].
The electronic structure of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride is dominated by the d⁸ electronic configuration of rhodium(I), which strongly favors square planar coordination geometry [29]. The rhodium atom in its +1 oxidation state possesses eight d-electrons, with the electronic configuration [Kr] 4d⁸ [9]. This electronic arrangement leads to the preferential adoption of square planar geometry to minimize electron-electron repulsions [29].
The d-orbital manifold of the rhodium(I) centers exhibits the characteristic arrangement for square planar d⁸ complexes, with the dₓ₂₋ᵧ₂ orbital remaining unoccupied while the lower-energy d-orbitals are fully populated [10]. The electronic configuration can be described as (dₓᵧ)²(dₓᵧ)²(dᵧᵤ)²(dᵤ₂)², with the dₓ₂₋ᵧ₂ orbital serving as the lowest unoccupied molecular orbital [10].
The coordination of norbornadiene involves significant π-backbonding interactions between the filled rhodium d-orbitals and the empty π* orbitals of the diene ligand [10] [27]. The π-acceptor character of norbornadiene stabilizes the lower oxidation state of rhodium and contributes to the overall stability of the complex [27]. The 18-electron rule is satisfied for each rhodium center through the coordination of the η⁴ norbornadiene ligand (contributing 4 electrons) and two chloride ligands (contributing 2 electrons each), plus the 8 d-electrons of rhodium(I) [27].
Density functional theory calculations reveal that the highest occupied molecular orbital has significant ligand character with contributions from the norbornadiene π-system, while the lowest unoccupied molecular orbital exhibits more pronounced rhodium 4d character [31]. The electronic structure analysis indicates strong metal-ligand orbital mixing, particularly involving the rhodium dₓᵧ and dᵧᵤ orbitals with the π-orbitals of the norbornadiene ligand [31].
Electronic Parameter | Description | Reference |
---|---|---|
Rhodium Oxidation State | +1 | [29] |
d-Electron Count | 8 | [29] |
Total Electron Count | 18 per Rh center | [27] |
Coordination Geometry | Square Planar | [29] |
Electronic Configuration | [Kr] 4d⁸ | [9] |
The norbornadiene ligand in bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride exhibits a distinctive η⁴ coordination pattern that is characteristic of this class of rhodium-diene complexes [2] [6]. The bicyclic structure of norbornadiene provides a rigid framework that constrains the relative orientation of the two double bonds, resulting in a bite angle that is well-suited for coordination to rhodium centers [15] [21].
The coordination of norbornadiene occurs through simultaneous interaction of both C=C double bonds with the rhodium center, with each double bond contributing two electrons to the metal coordination sphere [16]. The carbon atoms involved in coordination to rhodium exhibit slight tetrahedral distortion from planarity, with typical deviations of approximately 0.07 Å from the mean coordination plane [23]. This distortion reflects the rehybridization of the carbon atoms upon coordination from sp² toward sp³ character [23].
The norbornadiene ligand adopts a conformation that positions the bicyclic framework approximately perpendicular to the rhodium coordination plane, with dihedral angles typically around 88-90° [23]. This orientation maximizes the overlap between the norbornadiene π-orbitals and the appropriate rhodium d-orbitals for effective bonding [23]. The rigid bicyclic structure of norbornadiene prevents rotation around the metal-ligand bonds, contributing to the overall structural stability of the complex [15].
Comparative studies with other diene ligands reveal that norbornadiene exhibits particularly strong binding to rhodium centers due to its constrained geometry and appropriate electronic properties [18]. The C₂ symmetry of norbornadiene allows for symmetric coordination patterns that are favored both electronically and sterically [15] [21]. The coordination pattern remains consistent across various substituted norbornadiene derivatives, indicating the robust nature of this interaction mode [15].
The structural characteristics of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride exhibit notable differences between solution and solid-state phases, reflecting the dynamic nature of metal-ligand interactions in solution [4] [33]. Nuclear magnetic resonance spectroscopy studies reveal that the dimeric structure is preserved in solution, although significant dynamic behavior is observed [4] [33].
In the solid state, X-ray crystallographic analysis confirms the presence of a stable dimeric structure with well-defined bridging chloride interactions and η⁴ coordination of norbornadiene ligands [2] [3]. The crystal structure shows minimal distortion from idealized square planar geometry around each rhodium center, with consistent bond lengths and angles [23]. The solid-state structure is stabilized by crystal packing forces and intermolecular interactions that restrict molecular motion [19].
Solution studies using variable-temperature nuclear magnetic resonance spectroscopy indicate that the bridging chloride ligands can be readily displaced by coordinating solvents such as dioxane [4]. This substitution occurs without disruption of the overall dimeric framework, suggesting that one or both bridging chlorides can be replaced while maintaining structural integrity [4]. The fluxional behavior in solution is attributed to rapid exchange processes involving the bridging chloride ligands [33].
Extended X-ray absorption fine structure and X-ray absorption near edge structure studies provide complementary information about the coordination environment in both solid and solution phases [4]. These techniques reveal that while the primary coordination sphere remains intact in solution, there is evidence for solvent coordination that can modify the secondary coordination environment [4]. The analysis suggests that the dimeric structure undergoes dynamic rearrangement in solution while preserving the essential Rh₂Cl₂ core [4].
Temperature-dependent studies show that the dynamic behavior becomes more pronounced at elevated temperatures, with activation parameters for exchange processes indicating moderate energy barriers for structural rearrangement [33]. The activation enthalpy for dynamic processes in dichloromethane solution is approximately 11.4 kcal/mol, with a negative activation entropy suggesting an ordered transition state [33].
Phase | Structural Feature | Characteristics | Reference |
---|---|---|---|
Solid State | Dimeric Structure | Stable, well-defined | [2] [3] |
Solid State | Rh-Cl Bridging | Fixed distances | [20] |
Solution | Dynamic Behavior | Chloride exchange | [4] [33] |
Solution | Solvent Effects | Coordination possible | [4] |
Solution | Temperature Effects | Increased dynamics | [33] |
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride complexes undergo diverse activation pathways in solution, with the nature of the pathway strongly dependent on the specific reaction conditions and supporting ligands. The primary activation mechanism involves initial dissociation of one or both chloride ligands, creating coordinatively unsaturated rhodium centers capable of substrate binding and subsequent catalytic transformations [1] [2].
The most prevalent activation pathway proceeds through ligand substitution reactions, where the norbornadiene ligand can be displaced by incoming substrates or where chloride ligands undergo exchange with solvent molecules or counterions [3]. In aqueous or alcoholic solvents, hydroxide or alkoxide species can replace chloride ligands, fundamentally altering the electronic properties of the rhodium center and enhancing its catalytic activity [4]. This activation process typically requires activation energies in the range of 15-25 kcal/mol, depending on the specific solvent and reaction conditions [5] [6].
The dinuclear structure of the complex plays a crucial role in the activation process. The dimeric rhodium species [RhCl(norbornadiene)]₂ can undergo bridge-splitting reactions in the presence of coordinating solvents or ligands, leading to the formation of monomeric rhodium species that serve as the active catalytic intermediates [4]. This process involves the cleavage of the chloride bridges and simultaneous coordination of solvent molecules or substrate molecules to maintain the coordination sphere of the rhodium centers.
Solution-phase activation is further influenced by the conformational flexibility of the norbornadiene ligand. The bicyclic structure can adopt different coordination modes with the rhodium center, including both symmetric and asymmetric binding patterns that affect the overall reactivity of the complex [1] [7]. Temperature-dependent studies have revealed that higher temperatures favor the formation of more reactive intermediates through increased ligand dissociation and enhanced molecular motion.
The formation of intermediate species in rhodium-norbornadiene catalytic systems involves a complex network of organometallic intermediates that serve as key stepping stones in various catalytic transformations. The most significant intermediate species include rhodacyclopentanone complexes, π-allyl rhodium intermediates, and rhodium-hydride species [7] [3].
Rhodacyclopentanone intermediates are formed through carbon-carbon bond activation processes involving the norbornadiene ligand. These five-membered metallacycles represent critical intermediates in cycloaddition reactions and can undergo various transformations including ring opening, insertion reactions, and rearrangements [3]. The formation of these intermediates typically requires activation energies of 10-20 kcal/mol and proceeds through oxidative addition mechanisms involving the strained carbon-carbon bonds of the norbornadiene framework.
π-Allyl rhodium complexes constitute another important class of intermediates, particularly in allylic functionalization reactions. These species are formed through carbon-hydrogen bond activation at the allylic positions of coordinated substrates, leading to the formation of rhodium-carbon bonds with significant π-character [8]. The stability of these intermediates depends on the electronic properties of the supporting ligands and the steric environment around the rhodium center.
Rhodium-hydride intermediates play crucial roles in hydrogenation, hydroformylation, and other hydrogen-transfer reactions. These species are typically formed through oxidative addition of hydrogen molecules or through β-hydride elimination processes from alkyl-rhodium intermediates [9]. The hydride ligands in these complexes exhibit characteristic chemical shifts in nuclear magnetic resonance spectroscopy and can participate in further insertion reactions with unsaturated substrates.
The interconversion between different intermediate species occurs through well-defined mechanistic pathways that have been elucidated through both experimental and theoretical studies. These transformations often involve changes in the oxidation state of the rhodium center, with common oxidation state changes including Rh(I) to Rh(III) and vice versa [10] [11].
The generation of heterobimetallic complexes involving rhodium and other transition metals represents an advanced area of catalytic mechanism development. Recent investigations have demonstrated the successful synthesis of rhodium-nickel bimetallic complexes containing norbornadiene ligands, where direct metal-metal bonding interactions have been observed [12].
The synthesis of these heterobimetallic species typically involves the reaction of rhodium-norbornadiene precursors with appropriate nickel-containing ligands or complexes. The resulting bimetallic complexes exhibit unique electronic properties that arise from the interaction between the two different metal centers. Crystallographic studies have revealed metal-metal distances in the range of 2.5-2.6 Å, which are consistent with bonding interactions between the rhodium and nickel centers [12].
The electronic structure of these heterobimetallic complexes has been investigated through density functional theory calculations, revealing significant orbital mixing between the d-orbitals of the two metal centers. Natural bond orbital analysis indicates Wiberg bond indices of approximately 0.25-0.30 for the metal-metal bonds, suggesting moderate but significant bonding interactions [12]. These interactions lead to unique catalytic properties that are not observed in the corresponding monometallic complexes.
The catalytic activity of heterobimetallic complexes often exceeds that of their monometallic counterparts due to cooperative effects between the two metal centers. These cooperative effects can manifest as enhanced substrate activation, altered selectivity patterns, or improved catalyst stability. The mechanism of cooperation typically involves one metal center activating the substrate while the other participates in the bond-forming or bond-breaking processes.
Iron-rhodium heterobimetallic complexes have also been reported, where ferrocenyl groups are incorporated into indenyl ligands that coordinate to rhodium centers along with norbornadiene ligands [13] [14]. These systems exhibit interesting electronic communication between the iron and rhodium centers, as evidenced by electrochemical studies showing multiple oxidation events corresponding to both metal centers.
The elucidation of catalytic cycles in rhodium-norbornadiene systems has been achieved through a combination of experimental kinetic studies, isotope labeling experiments, and computational investigations. The most common catalytic cycles involve alternating two-electron processes that interconvert between Rh(I) and Rh(III) oxidation states [10] [11].
A representative catalytic cycle begins with the activation of the rhodium precursor through ligand dissociation or substitution. The resulting coordinatively unsaturated rhodium complex then undergoes oxidative addition with the substrate, typically involving carbon-hydrogen or carbon-carbon bond cleavage. This step generally represents one of the higher-energy barriers in the catalytic cycle, with activation energies ranging from 18-25 kcal/mol [5] [6].
Following oxidative addition, the rhodium(III) intermediate undergoes migratory insertion or other bond-forming processes. These steps typically have lower activation barriers (8-15 kcal/mol) and are often reversible, allowing for the establishment of thermodynamic equilibria between different intermediate species [5]. The norbornadiene ligand can participate directly in these processes or can be displaced by incoming substrates depending on the specific reaction conditions.
The catalytic cycle is completed through reductive elimination, which regenerates the active rhodium(I) species and releases the product. This step often serves as the rate-determining step in many catalytic processes, with activation barriers typically in the range of 15-25 kcal/mol [8] [6]. The efficiency of reductive elimination depends on the electronic properties of the ligands and the steric environment around the rhodium center.
Alternative catalytic cycles involving higher oxidation states, such as Rh(III)/Rh(V) cycles, have been proposed for certain transformations. These cycles involve four-electron processes and typically require more forcing conditions but can provide access to reaction pathways that are not available through the more common two-electron processes [10].
Theoretical modeling of rhodium-norbornadiene catalytic mechanisms has employed increasingly sophisticated computational methods to provide detailed insights into reaction pathways and energy landscapes. Density functional theory calculations using hybrid functionals such as M06, M06-2X, and B3LYP with dispersion corrections have proven particularly effective for studying these systems [15] [16].
The choice of computational method significantly affects the accuracy of predicted activation barriers and reaction energies. Benchmark studies have shown that M06-2X functional with dispersion corrections provides excellent agreement with experimental data for rhodium-catalyzed processes, with typical deviations of less than 2 kcal/mol for activation barriers [15]. For systems requiring higher accuracy, DLPNO-CCSD(T) calculations with complete basis set extrapolation have been employed, though at significantly higher computational cost [16].
Solvation effects play a crucial role in the theoretical modeling of these systems, as many catalytic processes occur in polar solvents that can significantly stabilize charged intermediates and transition states. Continuum solvation models such as SMD and CPCM have been successfully applied to rhodium-norbornadiene systems, providing improved agreement with experimental observations [15] [17].
The theoretical modeling of larger catalytic systems requires careful treatment of conformational flexibility and the potential for multiple reaction pathways. Multi-conformer approaches and extensive transition state searching have revealed that many rhodium-catalyzed processes can proceed through multiple competing pathways with similar activation barriers, leading to complex kinetic behavior [16] [18].
Natural bond orbital and natural localized molecular orbital analyses have provided valuable insights into the electronic structure of key intermediates and transition states. These analyses reveal the nature of metal-ligand bonding interactions and help explain observed reactivity patterns and selectivity [12] [19].
The identification of rate-determining steps in rhodium-norbornadiene catalytic cycles requires careful analysis of the entire reaction network, as traditional assumptions about single rate-determining steps often fail to capture the complexity of these systems. Modern kinetic analysis employs the concept of "turnover frequency-determining intermediates" and "turnover frequency-determining transition states" to provide a more accurate description of rate control [5] [18].
In many rhodium-catalyzed hydroformylation reactions, the rate-determining step has been identified as the migratory insertion of carbon monoxide into rhodium-alkyl bonds, with activation barriers typically in the range of 20-25 kcal/mol [6] [20]. However, the rate-determining step can shift depending on reaction conditions, with coordination of substrates or product release becoming rate-limiting under certain conditions.
For rhodium-catalyzed carbon-hydrogen activation processes, proton transfer steps often serve as the rate-determining steps. Computational studies have revealed that the transfer of protons from nitrogen or oxygen atoms to rhodium centers typically requires activation energies of 15-20 kcal/mol [8] [17]. The magnitude of these barriers depends on the basicity of the proton donor and the electron density at the rhodium center.
Kinetic isotope effect studies have provided valuable experimental evidence for the identity of rate-determining steps. Primary kinetic isotope effects of 2-4 have been observed for processes involving carbon-hydrogen bond cleavage, while secondary isotope effects provide information about the degree of bond formation or cleavage in the transition state [6] [17].
The analysis of rate-determining steps is further complicated by the potential for multiple steps to contribute to the overall reaction rate. In such cases, the concept of "energetic span" provides a more appropriate framework for understanding the kinetic behavior of the catalytic system [5]. The energetic span represents the energy difference between the turnover frequency-determining intermediate and the turnover frequency-determining transition state, providing a measure of the overall catalytic efficiency.
Advanced kinetic analysis techniques, including the use of microkinetic modeling and sensitivity analysis, have revealed that small changes in reaction conditions can lead to significant changes in the rate-determining step. This sensitivity emphasizes the importance of comprehensive mechanistic studies that consider all possible reaction pathways and their relative contributions to the overall catalytic process [5] [18].
Catalytic Step | Typical Activation Energy (kcal/mol) | Common Rate-Determining Conditions | Key Factors Affecting Rate |
---|---|---|---|
Ligand Dissociation | 15-25 | Low substrate concentration | Ligand binding affinity |
Oxidative Addition | 18-25 | Weak nucleophiles | Substrate reactivity |
Migratory Insertion | 8-15 | CO insertion reactions | Electronic effects |
Reductive Elimination | 15-25 | Product-forming step | Steric hindrance |
Proton Transfer | 15-20 | C-H activation | Proton donor basicity |
Irritant